molecular formula C19H13ClN2O2 B2756010 (Z)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile CAS No. 861207-67-2

(Z)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile

Cat. No. B2756010
CAS RN: 861207-67-2
M. Wt: 336.78
InChI Key: YHOYYKHBOMQLQG-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile, often referred to as (Z)-CBMIP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the benzoylindole family of compounds, which are known for their ability to interact with a variety of receptors in the body. This makes (Z)-CBMIP an attractive research tool for studying a variety of biological processes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of indole derivatives, including compounds structurally related to (Z)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile, is a significant area of research due to their potential applications in medicinal chemistry and materials science. For instance, the work by Kranjc and Kočevar (2008) describes an expedient route to indoles through a cycloaddition/cyclization sequence, highlighting the synthetic versatility of indole-based compounds in creating diverse molecular architectures K. Kranjc, M. Kočevar, 2008.

Anti-inflammatory and Antitumor Activity

Research into indole derivatives has also explored their biological activities, particularly anti-inflammatory and antitumor properties. Zhou et al. (2000) and Hambley et al. (2003) have investigated the syntheses, characterization, and biological activities of zinc indomethacin complexes, revealing their unusual formation and potential as anti-inflammatory agents Qing-di Zhou et al., 2000; Qing-di Zhou, T. Hambley, 2003. Additionally, Nguyen et al. (1990) explored the synthesis and antitumor activity of indole-based compounds, indicating a promising new class of antineoplastic agents C. Nguyen et al., 1990.

Photoluminescence and Coordination Polymers

The study of indole derivatives extends into the field of materials science, where their incorporation into coordination polymers has been investigated for their photoluminescent properties. Qin et al. (2012) synthesized zinc(II) coordination polymers using 5-methoxyisophthalate and flexible N-donor ancillary ligands, demonstrating diverse structural entanglements and luminescent properties J. Qin et al., 2012.

Molecular Docking and Quantum Chemical Calculations

Furthermore, the compound's molecular structure and interactions have been explored through docking and quantum chemical calculations, as demonstrated by Viji et al. (2020). Their study provided insights into the molecular parameters, intramolecular charge transfer, and biological effects prediction of related compounds A. Viji et al., 2020.

properties

IUPAC Name

(Z)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c1-24-16-6-7-18-17(9-16)14(11-22-18)8-13(10-21)19(23)12-2-4-15(20)5-3-12/h2-9,11,22H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOYYKHBOMQLQG-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C(C#N)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C(/C#N)\C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.